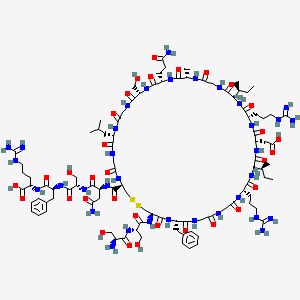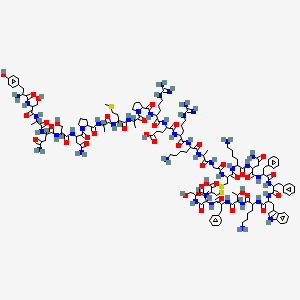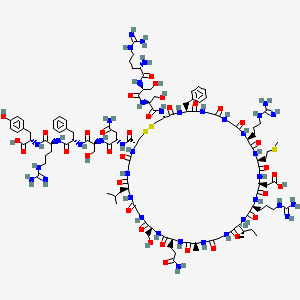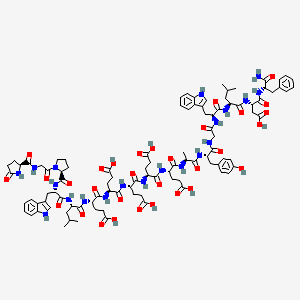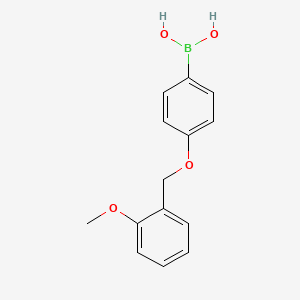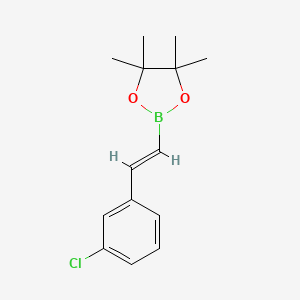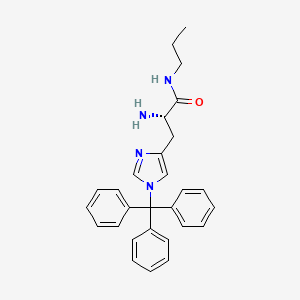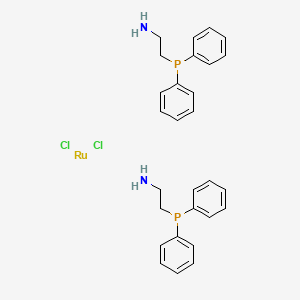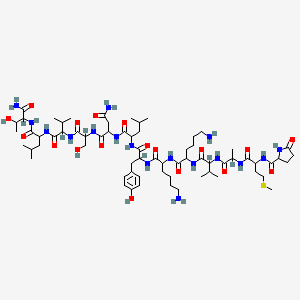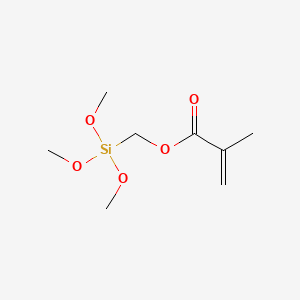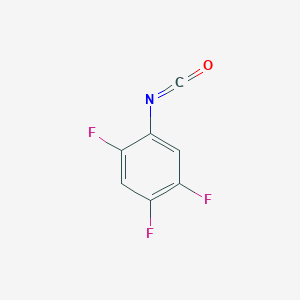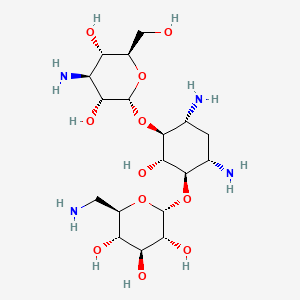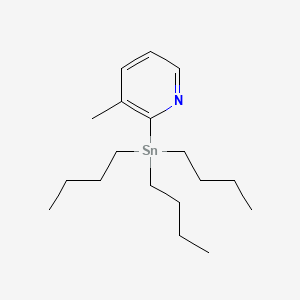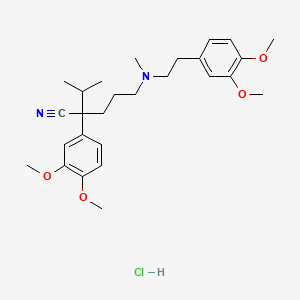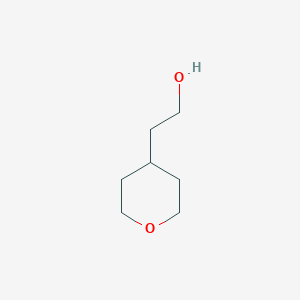
2-(Tetrahydro-2H-pyran-4-yl)ethanol
Descripción general
Descripción
“2-(Tetrahydro-2H-pyran-4-yl)ethanol” is a chemical compound with the empirical formula C7H14O3 . It is also known as "2-(2-Hydroxyethoxy)tetrahydropyran" . This compound is a heterocyclic building block .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “2-(Tetrahydro-2H-pyran-4-yl)ethanol”, often involves the reaction of alcohols with 3,4-dihydropyran . The ethers produced from this reaction are resilient to a variety of reactions .Molecular Structure Analysis
The molecular weight of “2-(Tetrahydro-2H-pyran-4-yl)ethanol” is 146.18 . The SMILES string representation of its structure is OCCOC1CCCCO1 .Chemical Reactions Analysis
Tetrahydropyran derivatives, like “2-(Tetrahydro-2H-pyran-4-yl)ethanol”, are commonly used as protecting groups in organic synthesis . They can be produced by reacting alcohols with 3,4-dihydropyran . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
“2-(Tetrahydro-2H-pyran-4-yl)ethanol” is a liquid with a refractive index of 1.457 . It has a boiling point of 95 °C/22 mmHg and a density of 1.077 g/mL at 20 °C .Aplicaciones Científicas De Investigación
Catalyst for Protection and Deprotection of Alcohols
- Electrogenerated Acid as a Catalyst : The use of electrogenerated acid (EG acid) has been identified as an efficient catalyst for the protection of alcohols with 3,4-dihydro-2H-pyran, facilitating the clean performance of hydrolysis of the resulting tetrahydropyranyl ethers. This method also extends to the transesterification of glycerides, showcasing the chemical's versatility in synthetic organic chemistry (Torii, Inokuchi, Kondo, & Ito, 1985).
Synthesis of Bioactive Compounds
- Assembly of Polysubstituted Pyrazoles and Isoxazoles : A general approach for synthesizing 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols has been developed. This process involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine. The transformation of these compounds into bioactive derivatives, including pyrazole-substituted variants of antitumor alkaloids, underscores the compound's utility in the development of potential therapeutic agents (Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, & Melnikov, 2016).
Multicomponent Reaction Catalyst
- Urea as an Organo-Catalyst : The compound has been applied in a highly efficient multicomponent one-pot synthesis process to create a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This reaction, facilitated by urea as an eco-friendly catalyst, highlights the compound's role in facilitating environmentally benign synthetic routes (Brahmachari & Banerjee, 2014).
Propiedades
IUPAC Name |
2-(oxan-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-1-7-2-5-9-6-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXZZACRGBBWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590791 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydro-2H-pyran-4-yl)ethanol | |
CAS RN |
4677-18-3 | |
| Record name | 2-(Oxan-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxan-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

